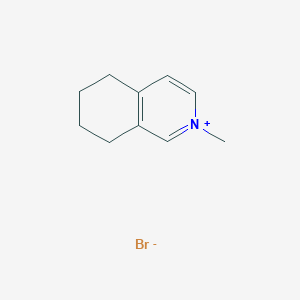
2-Methyl-5,6,7,8-tetrahydro-isoquinolinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5,6,7,8-tetrahydro-isoquinolinium bromide is a chemical compound with the molecular formula C10H14BrN and a molecular weight of 228.12886 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 2-Methyl-5,6,7,8-tetrahydro-isoquinolinium bromide typically involves the reaction of isoquinoline derivatives with methylating agents in the presence of a brominating agent. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
2-Methyl-5,6,7,8-tetrahydro-isoquinolinium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinolinium derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydroisoquinoline derivatives.
Scientific Research Applications
2-Methyl-5,6,7,8-tetrahydro-isoquinolinium bromide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex isoquinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of neurological disorders and other diseases.
Mechanism of Action
The mechanism of action of 2-Methyl-5,6,7,8-tetrahydro-isoquinolinium bromide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Methyl-5,6,7,8-tetrahydro-isoquinolinium bromide can be compared with other similar compounds such as:
Isoquinoline: The parent compound, which lacks the methyl and tetrahydro modifications.
Quinoline: A structurally related compound with a nitrogen atom in a different position within the ring.
Tetrahydroisoquinoline: A reduced form of isoquinoline without the bromide substitution.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H14BrN |
|---|---|
Molecular Weight |
228.13 g/mol |
IUPAC Name |
2-methyl-5,6,7,8-tetrahydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C10H14N.BrH/c1-11-7-6-9-4-2-3-5-10(9)8-11;/h6-8H,2-5H2,1H3;1H/q+1;/p-1 |
InChI Key |
LBRHESVPQLVANI-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC2=C(CCCC2)C=C1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


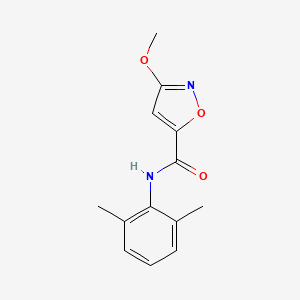
![1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12879878.png)


![[2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum](/img/structure/B12879896.png)
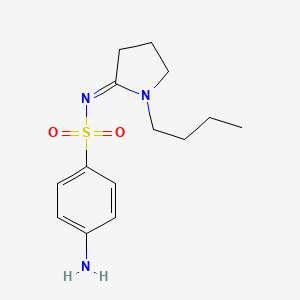
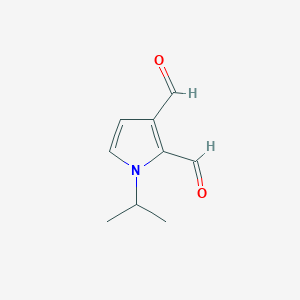
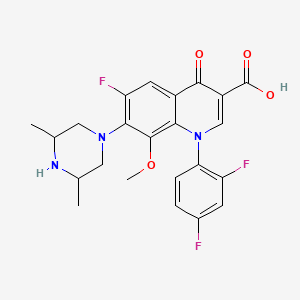

![1-Propanone, 1-[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B12879922.png)
![5-Methyl-1H-pyrazolo[1,5-b]pyrazole-2,4-diamine](/img/structure/B12879924.png)
![4-[(2,5-Dioxooxolan-3-yl)sulfanyl]butanoic acid](/img/structure/B12879938.png)
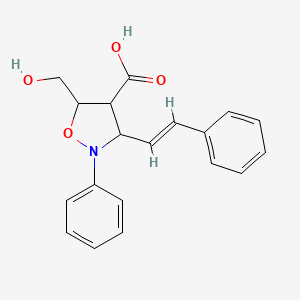
![2-[(2-Oxo-1,2-dihydroquinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12879963.png)
